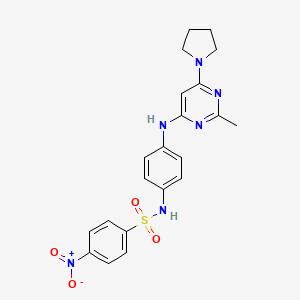
(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-methoxystyryl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-(3-chlorobenzoyl)piperazin-1-yl)-2-(2-methoxystyryl)oxazole-4-carbonitrile: , often referred to as Compound A , is a synthetic organic compound with an intriguing structure. Let’s break it down:
- The (E)- prefix indicates that the double bond between the two aromatic rings is in the trans configuration.
- The compound contains a benzoyl group, a piperazine ring, and an oxazole ring.
- The carbonitrile functional group (–C≡N) is attached to the oxazole ring.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of Compound A. One common approach involves the condensation of a chlorobenzoyl chloride with a piperazine derivative, followed by cyclization with an appropriate aldehyde or ketone to form the oxazole ring. The methoxystyryl group can be introduced via a Wittig reaction or a Heck coupling.
Reaction Conditions:- Chlorobenzoyl chloride reacts with piperazine in the presence of a base (such as triethylamine) to form the intermediate.
- Cyclization occurs by treating the intermediate with an aldehyde or ketone under acidic conditions.
- The methoxystyryl group is introduced using a Wittig reaction (with a phosphonium ylide) or a Heck coupling (with an aryl halide and a palladium catalyst).
Industrial Production: While Compound A is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Analyse Des Réactions Chimiques
Compound A undergoes various reactions:
Oxidation: The benzoyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo N-alkylation or N-acylation.
Major Products: The major products depend on the specific reaction conditions and substituents.
Applications De Recherche Scientifique
Compound A finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Biological Studies: Researchers use it as a probe to study cellular processes.
Industry: It serves as a building block for more complex molecules.
Mécanisme D'action
The exact mechanism of action remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparaison Avec Des Composés Similaires
Compound A’s uniqueness lies in its combination of the benzoyl, piperazine, and oxazole moieties. Similar compounds include:
Compound B: Differs by substituting the benzoyl group with a different aromatic moiety.
Compound C: Contains a similar piperazine-oxazole core but lacks the methoxystyryl group.
Propriétés
Formule moléculaire |
C24H21ClN4O3 |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C24H21ClN4O3/c1-31-21-8-3-2-5-17(21)9-10-22-27-20(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-6-4-7-19(25)15-18/h2-10,15H,11-14H2,1H3/b10-9+ |
Clé InChI |
DYZVOSLPHUXMMM-MDZDMXLPSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
SMILES canonique |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337652.png)
![Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11337658.png)

![N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11337673.png)
![N-(4-butylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337678.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11337680.png)
![{4-[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B11337681.png)
![Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11337694.png)
![5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11337695.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337707.png)
![5-Tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11337712.png)
![3-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11337715.png)
![1-benzyl-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337728.png)
![12,14-dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11337750.png)
